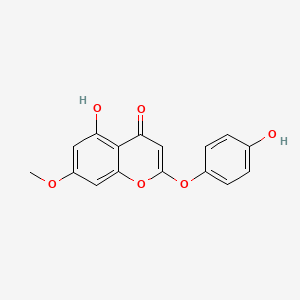

Demethoxy-7-O-methylcapillarisin

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZNDYPDNBEAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20813518 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-37-3 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Demethoxy-7-O-methylcapillarisin from Artemisia scoparia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and potential biological activities of Demethoxy-7-O-methylcapillarisin, a phenolic compound found in Artemisia scoparia. This document details a representative experimental protocol for its extraction and purification, summarizes expected quantitative data, and explores its likely involvement in key cellular signaling pathways based on existing research on structurally related compounds.

Introduction

Artemisia scoparia, commonly known as redstem wormwood, is a perennial herb that has been a staple in traditional medicine for centuries. It is a rich source of various bioactive compounds, including flavonoids and other phenolics. Among these is this compound, a compound of interest for its potential therapeutic properties. This guide outlines the methodologies for isolating this specific compound and delves into its probable biological significance, providing a foundation for further research and drug development.

Experimental Protocols

While a definitive, detailed protocol for the isolation of this compound from Artemisia scoparia is not extensively documented in publicly available literature, a representative procedure can be constructed based on common phytochemical isolation techniques for flavonoids from plant materials. The following protocol is a composite of established methods.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Artemisia scoparia are collected during the flowering season.

-

Drying: The plant material is air-dried in the shade at room temperature to preserve the chemical integrity of its constituents.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility.

-

Column Chromatography: The ethyl acetate fraction, which is expected to be rich in flavonoids, is subjected to repeated silica (B1680970) gel column chromatography.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is commonly used. The polarity is gradually increased by increasing the percentage of methanol. Fractions are collected systematically.

-

-

Further Purification: Fractions containing the target compound, as indicated by Thin Layer Chromatography (TLC) analysis, are pooled and may be subjected to further purification using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structure Elucidation and Purity Assessment

-

Spectroscopic Analysis: The structure of the isolated compound is elucidated using various spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

-

Purity Analysis: The purity of the isolated this compound is determined using HPLC.

Data Presentation

The following tables summarize the expected quantitative data for the isolation and characterization of this compound. It is important to note that specific yields and purity may vary depending on the plant material and the precise experimental conditions used.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₆ | |

| Molecular Weight | 300.26 g/mol | |

| CAS Number | 61854-37-3 |

| Parameter | Description |

| Yield | The yield of pure this compound from the dried plant material is not explicitly reported in the available literature. However, yields of individual flavonoids from medicinal plants typically range from 0.01% to 0.5% of the dry weight. |

| Purity | Purity is typically assessed by HPLC and should be ≥95% for use in biological assays. |

Mandatory Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Inhibition

Based on studies of structurally similar methoxyphenolic compounds and flavonoids, this compound is likely to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB and MAPK.

Caption: Potential inhibition of NF-κB and MAPK pathways.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activities of this compound is limited, its chemical structure as a methoxyphenolic flavonoid suggests potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Methoxyphenolic compounds are known to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines by targeting the enzymes responsible for their synthesis, like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antioxidant Activity

Phenolic compounds are well-established antioxidants. The antioxidant capacity of this compound would likely involve the scavenging of free radicals and the chelation of metal ions, thereby protecting cells from oxidative damage.

Signaling Pathway Modulation

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB. It is hypothesized that this compound could similarly inhibit the NF-κB signaling cascade.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It is comprised of several kinases, including ERK, JNK, and p38. Flavonoids have been reported to modulate MAPK signaling, and it is likely that this compound also interacts with this pathway to exert its biological effects.

Conclusion

This compound from Artemisia scoparia represents a promising natural product for further investigation. This guide provides a foundational understanding of its isolation and potential biological activities. The detailed experimental workflow, though representative, offers a solid starting point for researchers. The hypothesized involvement in the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapies. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

Demethoxy-7-O-methylcapillarisin chemical structure and properties

An In-depth Technical Guide on Capillarisin (B150004)

Disclaimer: Initial searches for "Demethoxy-7-O-methylcapillarisin" did not yield a known chemical entity. This guide focuses on the well-researched compound Capillarisin , a major bioactive constituent of Artemisia capillaris, as it is likely the intended subject of interest.

Introduction

Capillarisin is a chromone (B188151) derivative isolated from the medicinal herb Artemisia capillaris Thunb. (Compositae), a plant with a long history of use in traditional medicine for treating liver disorders, inflammation, and other ailments.[1] Modern scientific research has identified Capillarisin as a key contributor to the plant's therapeutic effects, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Capillarisin, with a focus on its underlying molecular mechanisms.

Chemical Structure and Properties

The chemical structure of Capillarisin was established as 2-(p-hydroxyphenoxy)-6-methoxy-5,7-dihydroxychromone.[4]

Table 1: Chemical and Physical Properties of Capillarisin

| Property | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | [5] |

| Molecular Formula | C16H12O7 | [5][6] |

| Molecular Weight | 316.26 g/mol | [5][6] |

| CAS Number | 56365-38-9 | [5][6] |

| Appearance | Light yellow to yellow powder | [7] |

| Melting Point | Approximately 225°C (decomposes) | [7] |

| Boiling Point | 582.6±50.0 °C (Predicted) | [7] |

| Density | 1.551±0.06 g/cm3 (Predicted) | [7] |

| pKa | 6.37±0.40 (Predicted) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [7] |

Biological Activities and Mechanisms of Action

Capillarisin exhibits a broad spectrum of biological activities, which are summarized in the table below.

Table 2: Summary of Biological Activities of Capillarisin

| Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages; CFA- and carrageenan-induced paw edema in mice | Inhibited the production of NO, PGE2, and TNF-α. Suppressed NF-κB, Akt, and MAPK signaling pathways. | [1] |

| Antioxidant | Neuroblastoma SH-SY5Y cells and microglial BV2 cells | Activated the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant enzymes. | [2][3] |

| Anti-tumor | Prostate carcinoma cells | Inhibited cell proliferation and invasion. | [4] |

| Neuroprotective | Bupivacaine-induced apoptosis in SH-SY5Y cells | Protected against apoptosis via the ROS-mediated PI3K/PKB pathway. | [4] |

| Vasorelaxant | Rabbit penile corpus cavernosum | Induced relaxation by activating the NO-cGMP and adenylyl cAMP signaling pathways. | [8] |

| Hepatoprotective | Not specified in the provided abstracts | Traditionally used for liver protection. | [1][6] |

Anti-inflammatory and Antioxidant Mechanisms

Capillarisin's anti-inflammatory and antioxidant effects are primarily mediated through the modulation of key signaling pathways.

-

Nrf2/HO-1 Pathway: Capillarisin activates the transcription factor Nrf2 (nuclear factor E2-related factor-2), leading to its phosphorylation and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of downstream antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1.[2][3] This pathway is crucial for cellular defense against oxidative stress.

-

MAPK and NF-κB Pathways: Capillarisin has been shown to attenuate exercise-induced muscle damage by suppressing the activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and JNK, and the nuclear factor-κB (NF-κB) pathway.[9] It also inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, Akt, and MAP kinases in macrophages, which is mediated by MyD88 and TIRAP.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Capillarisin.

Caption: Capillarisin-mediated activation of the Nrf2/HO-1 signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Capillarisin.

Pharmacokinetics

Studies on the pharmacokinetics of Capillarisin, often as a component of herbal formulas like Yin-Chen-Hao-Tang, indicate that it can reach its maximum concentration in the body within about an hour.[10][11] However, its half-life is relatively short.[10] The pharmacokinetic properties can be influenced by co-administered herbs, which may alter its absorption and metabolism.[10]

Table 3: Pharmacokinetic Parameters of Capillarisin

| Parameter | Value | Condition | Reference |

| Time to Maximum Concentration (Tmax) | ~1 hour | Oral administration of A. capillaris extracts | [10][11] |

| Half-life (t1/2) | Relatively short | Oral administration of A. capillaris extracts | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of Capillarisin's biological activities. Below are representative protocols adapted from the literature.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is based on the Griess reaction to measure nitrite, a stable product of NO.

Objective: To determine the effect of Capillarisin on LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Capillarisin (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Capillarisin for 2 hours.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 22-24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess reagent (equal parts of A and B, mixed immediately before use) in a separate 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO production relative to the LPS-stimulated control.

Western Blot Analysis for Protein Expression

This protocol is used to detect the expression levels of specific proteins in cell lysates.

Objective: To investigate the effect of Capillarisin on the expression of proteins involved in inflammatory and antioxidant signaling pathways (e.g., iNOS, COX-2, Nrf2, HO-1).

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Caption: General experimental workflow for investigating the bioactivity of Capillarisin.

Synthesis

While Capillarisin is a natural product, synthetic routes have been developed. One approach involves the synthesis of a sulfur analogue of Capillarisin from 3,4,5-trimethoxyphenol.[12] This synthetic scheme utilizes selective alkylation and a one-pot reaction via an imidazolyl intermediate to construct the final product.[12]

Conclusion

Capillarisin is a promising natural compound with a diverse range of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant effects. Its mechanisms of action, centered on the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, provide a strong scientific basis for its therapeutic potential. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in the treatment of various inflammatory and oxidative stress-related diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of Capillarisin.

References

- 1. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Capillarisin, a Constituent from Artemisiae Capillaris Herba [jstage.jst.go.jp]

- 5. Capillarisin | C16H12O7 | CID 5281342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 56365-38-9: Capillarisin | CymitQuimica [cymitquimica.com]

- 7. Capillarisin | 56365-38-9 [amp.chemicalbook.com]

- 8. The role of capillarisin from Artemisia capillaris on penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Capillarisin attenuates exercise-induced muscle damage through MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of a capillarisin sulfur-analogue possessing aldose reductase inhibitory activity by selective isopropylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Demethoxy-7-O-methylcapillarisin and its Analogue Capillarisin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activities of Demethoxy-7-O-methylcapillarisin and its closely related, extensively studied analogue, Capillarisin (B150004). While specific research on this compound is limited, this document leverages the substantial body of evidence available for Capillarisin to infer potential therapeutic applications and mechanisms of action. Both compounds are natural chromones isolated from Artemisia scoparia and Artemisia capillaris, plants with a long history in traditional medicine for treating inflammatory conditions and liver ailments. This guide focuses on the anti-inflammatory and anticancer properties of Capillarisin, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

This compound is a natural product isolated from the herb Artemisia scoparia. Its chemical structure is characterized by a chromone (B188151) backbone. Despite its identification, there is a notable scarcity of published research specifically detailing its biological activities and mechanism of action.

However, the structurally similar and more extensively researched compound, Capillarisin, also a major bioactive constituent of Artemisia capillaris, offers significant insights. Capillarisin has demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. This guide will primarily focus on the established biological activities of Capillarisin to provide a robust framework for understanding the potential of this class of compounds.

Quantitative Data on Biological Activities of Capillarisin

The following tables summarize the quantitative data from various in vitro studies on the biological activities of Capillarisin.

Table 1: Anticancer Activity of Capillarisin

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| HOS | Osteosarcoma | MTT Assay | Dose-dependent growth inhibition | [1] |

| DU145 | Prostate Carcinoma (androgen-independent) | WST-1 Assay | Inhibition of cell growth | [2] |

| LNCaP | Prostate Carcinoma (androgen-dependent) | WST-1 Assay | Inhibition of cell growth | [2] |

| MCF-7 | Breast Carcinoma | Matrigel Invasion Assay | Significant suppression of PMA-induced invasion | [3] |

| Multiple Myeloma Cells | Multiple Myeloma | N/A | Inhibition of constitutive and inducible STAT3 activation | [4] |

Table 2: Anti-inflammatory Activity of Capillarisin

| Cell Line/Model | Condition | Parameter Measured | Effect | Reference |

| RAW 264.7 Macrophages | LPS-induced | NO Production | Significant suppression | [5] |

| RAW 264.7 Macrophages | LPS-induced | iNOS and COX-2 Expression | Dose-dependent inhibition | [5] |

| RAW 264.7 Macrophages | LPS-induced | TNF-α, IL-6, IL-1β, PGE2 Secretion | Decreased secretion | [5] |

| BV2 Microglial Cells | LPS-induced | TNF-α, IL-6, IL-1β, NO, PGE2 Production | Dose-dependent suppression | [6] |

| ICR Mice | CFA-induced Paw Edema | Paw Edema | Inhibition at 20 and 80 mg/kg (i.p.) | [7] |

| ICR Mice | Carrageenan-induced Paw Edema | Paw Edema | Inhibition at 20 and 80 mg/kg (i.p.) | [7] |

Key Signaling Pathways Modulated by Capillarisin

Capillarisin exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling Pathways

Capillarisin demonstrates significant anti-inflammatory activity primarily through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 antioxidant response pathway.

References

- 1. Capillarisin Exhibits Anticancer Effects by Inducing Apoptosis, Cell Cycle Arrest and Mitochondrial Membrane Potential Loss in Osteosarcoma Cancer Cells (HOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. Suppression of PMA-induced tumor cell invasion by capillarisin via the inhibition of NF-kappaB-dependent MMP-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capillarisin inhibits constitutive and inducible STAT3 activation through induction of SHP-1 and SHP-2 tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capillarisin Suppresses Lipopolysaccharide-Induced Inflammatory Mediators in BV2 Microglial Cells by Suppressing TLR4-Mediated NF-κB and MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethoxy-7-O-methylcapillarisin: A Methoxylated Flavonoid with Therapeutic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin, a methoxylated flavonoid isolated from the plant Artemisia scoparia, is emerging as a compound of significant interest in the fields of pharmacology and drug development. As a member of the flavonoid class of polyphenolic secondary metabolites, it possesses a characteristic chromone (B188151) core. The presence of methoxy (B1213986) groups in its structure enhances its metabolic stability and bioavailability compared to its hydroxylated counterparts, making it a promising candidate for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development.

Introduction

Flavonoids are a diverse group of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxylated flavonoids, in particular, have garnered increasing attention due to their improved pharmacokinetic profiles. This compound, with the chemical formula C16H12O6 and a molecular weight of 300.26 g/mol , is a notable example of this subclass.[1][2] It is classified as a phenol (B47542) and a chromone, isolated from Artemisia scoparia.[1][2] This document serves as a technical resource for scientists and researchers, consolidating the current understanding of this compound and providing a foundation for future investigations into its therapeutic potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and potential formulation into drug delivery systems.

| Property | Value | Reference |

| Chemical Formula | C16H12O6 | [1][2] |

| Molecular Weight | 300.26 g/mol | [1] |

| CAS Number | 61854-37-3 | [2] |

| Appearance | Powder | [2] |

| Source | Artemisia scoparia | [1][2] |

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is limited in publicly available literature, the broader class of methoxylated flavonoids has been extensively studied. This section extrapolates the potential biological activities of this compound based on the known functions of structurally similar compounds and general principles of methoxylated flavonoids.

Anti-inflammatory Activity

Methoxylated flavonoids are known to possess potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anticancer Activity

The anticancer potential of methoxylated flavonoids has been demonstrated in various cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Signaling Pathway Modulation

The biological effects of methoxylated flavonoids are mediated through their interaction with key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Methoxylated flavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It comprises a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and apoptosis. Methoxylated flavonoids can suppress the phosphorylation and activation of key MAPK proteins.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Methoxylated flavonoids have been reported to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard techniques used for the evaluation of methoxylated flavonoids.

Isolation and Purification of this compound

Methodology:

-

Extraction: The dried and powdered aerial parts of Artemisia scoparia are extracted with a suitable solvent such as ethanol or methanol (B129727) at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography. A gradient elution is performed using a solvent system of increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) to separate the components.

-

Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions enriched with this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis

Purpose: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound as described for the cell viability assay. After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-p65, phospho-ERK, phospho-Akt, and their total protein counterparts) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound, a methoxylated flavonoid from Artemisia scoparia, holds considerable promise as a therapeutic agent due to its potential anti-inflammatory and anticancer activities. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. However, a significant gap exists in the literature regarding specific quantitative data and detailed experimental studies on this particular compound. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various cancer cell lines and inflammatory models.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and the downstream effects on signaling pathways through techniques like transcriptomics and proteomics.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of inflammation and cancer.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its bioavailability and in vivo stability.

Addressing these research areas will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

Demethoxy-7-O-methylcapillarisin CAS number 61854-37-3 information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin (CAS Number: 61854-37-3) is a natural phenolic compound isolated from the herb Artemisia scoparia.[1][2] Structurally, it belongs to the chromone (B188151) class of compounds. While research into the specific biological activities of this compound is limited, the well-documented pharmacological profile of its source, Artemisia scoparia, and related methoxylated phenolic compounds suggests potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and a discussion of the potential biological activities based on related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily derived from supplier specifications and chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61854-37-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₂O₆ | [1][2][4] |

| Molecular Weight | 300.26 g/mol | [4] |

| Appearance | Powder | [1][2] |

| Purity | ≥97.5% (typical) | [1][2] |

| Solubility | Information not widely available. As a phenolic compound, solubility in organic solvents like DMSO and ethanol (B145695) is expected. | |

| Storage | Store at -20°C for long-term stability. | [4] |

Synthesis

Detailed, step-by-step synthetic protocols for this compound are not extensively published in readily available literature. Commercial suppliers typically isolate the compound from its natural source, Artemisia scoparia.[1][2]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activities and modulated signaling pathways of this compound is not currently available in the public domain. However, based on the known activities of compounds isolated from Artemisia scoparia and other structurally similar methoxylated flavonoids, we can infer potential areas of pharmacological interest.

Anti-inflammatory Activity (Hypothesized)

Artemisia scoparia extracts have demonstrated significant anti-inflammatory properties. Furthermore, various methoxylated flavonoids and coumarins have been shown to inhibit key inflammatory mediators. For instance, 4-hydroxy-7-methoxycoumarin (B561722) has been reported to suppress the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-activated macrophages, leading to a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] It is plausible that this compound could exert similar effects.

A hypothetical workflow for investigating the anti-inflammatory potential of this compound is presented below.

Caption: Proposed workflow for evaluating the anti-inflammatory effects.

A potential signaling pathway that could be investigated is the NF-κB pathway, a central regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Anticancer Activity (Hypothesized)

Numerous natural products containing methoxy (B1213986) and hydroxyl functional groups exhibit anticancer properties. For example, Demethoxycurcumin has been shown to induce apoptosis in head and neck squamous cell carcinoma cells by inhibiting the NF-κB pathway.[7] Another related compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, suppresses proliferation and induces apoptosis in multiple myeloma cells via inhibition of the PI3K/Akt/mTOR signaling pathway.[8] Given these precedents, this compound warrants investigation for its potential cytotoxic and apoptotic effects on various cancer cell lines.

A potential mechanism of action could involve the modulation of key survival pathways like PI3K/Akt/mTOR.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Antioxidant Activity (Hypothesized)

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings of this compound suggests it may possess antioxidant capacity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay could be employed to quantify this potential activity.

Experimental Protocols (General Framework)

As specific experimental data for this compound is lacking, this section provides a general framework for protocols that could be adapted to study its biological activities.

In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Viability Assay (MTT): Treat cells with varying concentrations of this compound for 24 hours to determine non-toxic concentrations.

-

Inflammatory Stimulation: Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure NO production in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, ERK, JNK).

In Vitro Anticancer Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.

-

Cytotoxicity Assay (MTT/SRB): Treat cells with a range of concentrations of this compound for 48-72 hours to determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound at its IC₅₀ concentration and analyze for apoptosis using flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.

-

Cell Cycle Analysis: Analyze the cell cycle distribution of compound-treated cells by flow cytometry after propidium iodide staining.

-

Western Blot Analysis: Investigate the effect of the compound on the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell survival signaling (e.g., PI3K, Akt, mTOR).

Conclusion and Future Directions

This compound is a readily available natural product with a chemical structure suggestive of potential anti-inflammatory, anticancer, and antioxidant activities. However, there is a notable absence of published research specifically investigating its pharmacological properties. The information presented in this guide, based on the activities of its natural source and structurally related compounds, provides a strong rationale for initiating such studies. Future research should focus on systematically evaluating its efficacy in various in vitro and in vivo models to elucidate its mechanisms of action and potential as a therapeutic lead compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]

- 3. clinivex.com [clinivex.com]

- 4. Epoprostenol | CAS:61849-14-7 | Endogenous IP receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. chemwhat.com [chemwhat.com]

- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vorapaxar | CAS:618385-01-6 | PAR-1 antagonist,potent and orally active | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 5,7-Dihydroxychromone | CAS:31721-94-5 | Manufacturer ChemFaces [chemfaces.com]

Demethoxy-7-O-methylcapillarisin: A Technical Guide to its Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxy-7-O-methylcapillarisin is a naturally occurring 2-phenoxychromone that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, detailing its isolation from natural sources. A key focus is the chemical synthesis of this molecule, with a detailed exploration of the pivotal intramolecular Wittig reaction. Furthermore, this document summarizes the current understanding of its biological activities, supported by available quantitative data, and explores its potential modulation of key signaling pathways implicated in disease. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

This compound is a phenolic compound that has been isolated from the herbs of Artemisia scoparia[1]. It belongs to the 2-phenoxychromone class of natural products. The isolation of a closely related derivative, 6-demethoxy-4'-O-methylcapillarisin, has been reported from the dichloromethane (B109758) extract of the aerial parts of Artemisia biennis. This suggests that the 2-phenoxychromone scaffold is a characteristic feature of certain species within the Artemisia genus.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 61854-37-3 | [2] |

| Molecular Formula | C₁₆H₁₂O₆ | [2] |

| Molecular Weight | 300.26 g/mol | |

| Appearance | Powder | [2] |

| Purity (typical) | >97.5% | [2] |

| Class | Phenols, Polyphenols, 2-Phenoxychromone | [1] |

Synthesis

The total synthesis of this compound (referred to as demethoxycapillarisin (B45786) in the original literature) was first reported by Takeno et al. in 1981. The key transformation in their synthetic route is an intramolecular Wittig reaction.

Retrosynthetic Analysis and Strategy

The synthesis hinges on the formation of the chromone (B188151) core via an intramolecular olefination. The general workflow for the synthesis is depicted below.

References

- 1. Synthesis of demethoxycapillarisin, a naturally occurring 2-phenoxychromone, and related compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Demethoxy-7-O-methylcapillarisin: A Preclinical Review and Future Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic potential of Demethoxy-7-O-methylcapillarisin is limited in the currently available scientific literature. This guide provides a comprehensive overview based on the activities of structurally similar compounds and proposes putative mechanisms and experimental protocols to facilitate future research. The presented quantitative data and signaling pathways are derived from studies on related molecules and should be considered as predictive for this compound, pending direct experimental validation.

Introduction

This compound, a natural phenol (B47542) isolated from the herbs of Artemisia scoparia (also known as Artemisia capillaris), is a promising yet understudied compound in the realm of pharmacognosy.[1][2] Belonging to the flavonoid class of polyphenols, its chemical structure suggests a potential for a wide range of biological activities. This technical guide aims to synthesize the existing, albeit indirect, evidence for the therapeutic potential of this compound in several key areas: anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective effects. By examining the established mechanisms and quantitative data from structurally analogous compounds, this document provides a foundational framework for researchers and drug development professionals to design and execute targeted studies on this intriguing natural product.

Anti-inflammatory Potential

The inflammatory response is a critical component of the immune system, but its dysregulation can lead to chronic diseases. Many natural flavonoids exhibit potent anti-inflammatory properties, and this compound is hypothesized to share these characteristics. The primary mechanisms underlying the anti-inflammatory effects of similar flavonoids involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Putative Mechanism of Action

This compound is predicted to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the suppression of the NF-κB and MAPK signaling cascades. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, LPS can activate the MAPK pathways (ERK, JNK, and p38), which further amplify the inflammatory response. This compound may inhibit the phosphorylation of IκBα and the MAPK proteins, thereby blocking these pro-inflammatory signals.

Quantitative Data from Structurally Similar Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 6,7-Dimethoxy-4-methylcoumarin | RAW 264.7 macrophages | Nitric Oxide (NO) Production | ~100 | N/A |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 cells | NO Release | 5.77 ± 0.66 | [3] |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 cells | PGE2 Release | 9.70 ± 1.46 | [3] |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 microglia | NO Release | 8.23 ± 0.98 | [3] |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | BV2 microglia | PGE2 Release | 12.51 ± 2.11 | [3] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Pre-treat the cells with the different concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with LPS and vehicle) and a negative control group (cells without any treatment).

-

-

Nitrite Measurement:

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only treated group.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

-

Anti-cancer Potential

Many flavonoids have demonstrated significant anti-cancer properties, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. It is plausible that this compound possesses similar cytotoxic effects against cancer cells.

Putative Mechanism of Action

The anti-cancer activity of this compound is likely mediated through the induction of apoptosis. One potential pathway involves the inhibition of the pro-survival NF-κB signaling pathway, which is often constitutively active in cancer cells. By inhibiting NF-κB, the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL would be downregulated. This would shift the cellular balance towards apoptosis, leading to the activation of the caspase cascade. The activation of initiator caspases (e.g., caspase-8 and caspase-9) would then trigger the executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and ultimately, programmed cell death.

Quantitative Data from Structurally Similar Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Demethoxycurcumin | FaDu (Head and Neck Squamous Cell Carcinoma) | MTT Assay | ~15 | |

| 5-hydroxy 3′,4′,7-trimethoxyflavone | MCF-7 (Breast Cancer) | MTT Assay | 12 (24h), 8 (48h) | [4] |

| Artesunate (semi-synthetic derivative of artemisinin) | MCF-7 (Breast Cancer) | MTT Assay | ~25 (24h) | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells) and determine its IC50 value.

Materials:

-

This compound

-

MCF-7 human breast cancer cell line

-

DMEM medium

-

FBS

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding: Maintain MCF-7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment:

-

Prepare a series of dilutions of this compound in DMEM.

-

Replace the medium in the wells with the medium containing different concentrations of the compound.

-

Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Assay:

-

At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Hepatoprotective Potential

Liver injury, often induced by toxins, drugs, or alcohol, is a major health concern. Natural compounds with antioxidant properties are of great interest for their potential to protect the liver. The chemical structure of this compound suggests it may possess such hepatoprotective effects.

Putative Mechanism of Action

The hepatoprotective mechanism of this compound is likely rooted in its antioxidant and anti-inflammatory properties. In a model of carbon tetrachloride (CCl4)-induced liver injury, CCl4 is metabolized by cytochrome P450 to form the highly reactive trichloromethyl radical (•CCl3). This radical initiates lipid peroxidation of cellular membranes, leading to hepatocyte damage and the release of liver enzymes like ALT and AST into the bloodstream. This compound may act by directly scavenging these free radicals and/or by upregulating the endogenous antioxidant defense system through the activation of the Nrf2 pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, which can mitigate the oxidative stress induced by CCl4.

Quantitative Data from Structurally Similar Compounds

| Compound | Animal Model | Parameter | Dose | Effect | Reference |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | CCl4-induced acute liver injury in mice | Serum ALT | 20 mg/kg | Significantly decreased | |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | CCl4-induced acute liver injury in mice | Serum AST | 20 mg/kg | Significantly decreased | |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | CCl4-induced acute liver injury in mice | Liver MDA | 20 mg/kg | Significantly decreased | |

| 7-methylcoumarin | CCl4-induced hepatotoxicity in rats | Serum ALT | 100 mg/kg | Significantly decreased | |

| 7-methoxycoumarin | CCl4-induced hepatotoxicity in rats | Serum AST | 100 mg/kg | Significantly decreased |

Experimental Protocol: In Vivo Hepatoprotective Assay

Objective: To investigate the hepatoprotective effect of this compound in a CCl4-induced acute liver injury model in mice.

Materials:

-

This compound

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil

-

Silymarin (B1681676) (positive control)

-

Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

-

Kits for measuring liver Malondialdehyde (MDA) and Glutathione (GSH) levels

-

Formalin for tissue fixation

Procedure:

-

Animal Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.

-

Grouping and Treatment:

-

Divide the mice into five groups (n=8 per group):

-

Group 1: Normal control (vehicle only)

-

Group 2: CCl4 control (vehicle + CCl4)

-

Group 3: this compound (e.g., 50 mg/kg) + CCl4

-

Group 4: this compound (e.g., 100 mg/kg) + CCl4

-

Group 5: Silymarin (100 mg/kg) + CCl4

-

-

Administer this compound or silymarin orally for 7 consecutive days. The control groups receive the vehicle.

-

-

Induction of Liver Injury: On day 7, one hour after the last treatment, administer a single intraperitoneal injection of CCl4 (0.2% in olive oil, 10 mL/kg) to all groups except the normal control group.

-

Sample Collection: 24 hours after CCl4 administration, euthanize the mice.

-

Collect blood via cardiac puncture for serum separation.

-

Perfuse and collect the liver. A portion of the liver should be immediately frozen for biochemical analysis, and another portion fixed in 10% formalin for histopathology.

-

-

Biochemical Analysis:

-

Measure serum ALT and AST levels using commercial kits.

-

Measure liver MDA and GSH levels in the liver homogenates using appropriate kits.

-

-

Histopathological Examination:

-

Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Examine the slides for signs of liver damage such as necrosis, inflammation, and steatosis.

-

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different groups.

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. The antioxidant and anti-inflammatory properties of flavonoids suggest that this compound could offer neuroprotection.

Putative Mechanism of Action

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which induce oxidative stress and neuroinflammation, leading to neuronal apoptosis. This compound is hypothesized to protect neurons from Aβ-induced toxicity through multiple mechanisms. It may directly scavenge reactive oxygen species (ROS) generated by Aβ, thus reducing oxidative stress. Additionally, its anti-inflammatory properties could suppress the activation of microglia and astrocytes, thereby reducing the production of neurotoxic inflammatory mediators. Furthermore, it might interfere with the Aβ aggregation process itself or promote the clearance of Aβ peptides. The activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, could also contribute to its neuroprotective effects by inhibiting apoptotic cascades.

Quantitative Data from Structurally Similar Compounds

| Compound | Cell Line/Model | Assay | Concentration | Effect | Reference |

| Eudesmin | PC12 cells | MTT Assay (Aβ oligomer toxicity) | 30 nM | Increased cell viability by 25.4% | |

| Baicalein | PC12 cells | ROS generation (Aβ25-35 induced) | 10 µM | Significantly decreased ROS | |

| Wogonin | PC12 cells | Mitochondrial membrane potential (Aβ25-35 induced) | 10 µM | Attenuated loss of membrane potential | |

| Oroxylin A | PC12 cells | NF-κB activation (Aβ25-35 induced) | 10 µM | Downregulated NF-κB pathway |

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the neuroprotective effect of this compound against amyloid-beta (Aβ) induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

This compound

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

FBS

-

Penicillin-Streptomycin solution

-

Amyloid-beta 25-35 (Aβ25-35) peptide

-

MTT reagent

-

DMSO

-

96-well cell culture plates

-

Fluorescence microscope

-

DCFH-DA (for ROS measurement)

-

Annexin V-FITC/Propidium Iodide (for apoptosis assay)

Procedure:

-

Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

-

Treatment:

-

Seed the differentiated cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Expose the cells to Aβ25-35 (e.g., 25 µM) for 24 hours. Include a vehicle control and an Aβ25-35 only control.

-

-

Cell Viability Assay (MTT):

-

Perform the MTT assay as described in the anti-cancer protocol to assess cell viability.

-

-

Measurement of Intracellular ROS:

-

After treatment, incubate the cells with DCFH-DA (10 µM) for 30 minutes.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

After treatment, stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Data Analysis: Compare the results from the treated groups with the control groups using appropriate statistical methods.

Conclusion and Future Perspectives

While direct experimental evidence remains to be elucidated, the structural characteristics of this compound, coupled with the established biological activities of similar flavonoid compounds, strongly suggest its potential as a multi-target therapeutic agent. The putative mechanisms outlined in this guide—spanning anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective activities—provide a solid foundation for future research.

The immediate priority for the scientific community should be to conduct rigorous in vitro and in vivo studies to validate these hypothesized effects. The experimental protocols detailed herein offer a starting point for such investigations. Should these preclinical studies yield positive results, further research into its pharmacokinetic and toxicological profiles will be warranted to assess its potential for clinical development. The exploration of this compound and other natural products from Artemisia scoparia holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CasNo.61854-37-3 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Capillarisin | CAS:56365-38-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. Fluvoxamine maleate | CAS:61718-82-9 | Serotonin reuptake inhibitor,selective,antidepressant | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Artemisia scoparia and Metabolic Health: Untapped Potential of an Ancient Remedy for Modern Use - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Demethoxy-7-O-methylcapillarisin in Cancer Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxy-7-O-methylcapillarisin (DMOC) is a natural compound that has been isolated from herbs such as Artemisia scoparia.[1] As a member of the phenol (B47542) class of compounds, it holds potential for investigation into its biological activities, including its effects on cancer cells. This document provides a generalized framework of protocols and conceptual signaling pathways for the study of DMOC in cancer cell culture models. It is important to note that specific experimental data on the anticancer effects of this compound, such as IC50 values and detailed mechanisms of action, are not extensively available in publicly accessible research literature. The following protocols and data tables are presented as a guide for researchers to design and conduct their own investigations into the potential of this compound.

Data Presentation

Quantitative data from in vitro studies are crucial for evaluating the anticancer potential of a compound. Below is a sample table illustrating how to present such data. Researchers would populate this table with their own experimental results.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) | Assay Method |

| MCF-7 | Breast Cancer | 48 | Data not available | MTT Assay |

| MDA-MB-231 | Breast Cancer | 48 | Data not available | MTT Assay |

| A549 | Lung Cancer | 48 | Data not available | MTT Assay |

| HCT116 | Colon Cancer | 48 | Data not available | MTT Assay |

| HepG2 | Liver Cancer | 48 | Data not available | MTT Assay |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of DMOC that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis (programmed cell death) by DMOC.

Materials:

-

Cancer cells treated with DMOC

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.[4]

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines if DMOC causes cell cycle arrest at specific phases.

Materials:

-

Cancer cells treated with DMOC

-

Cold 70% ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Collection: Treat cells with DMOC as described for the apoptosis assay and collect the cells.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

Caption: Experimental workflow for in vitro anticancer assessment.

References

Application Note and Protocol: In Vitro Cytotoxicity Assay of Demethoxy-7-O-methylcapillarisin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro cytotoxic effects of Demethoxy-7-O-methylcapillarisin, a natural compound isolated from the herbs of Artemisia scoparia.[1][2] The following protocols for MTT, LDH, and Annexin V-FITC/PI apoptosis assays are designed to be adaptable for various cancer cell lines.

Introduction

This compound is a phenolic natural product.[1] Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in drug discovery, particularly in the field of oncology.[3] In vitro cytotoxicity assays are fundamental tools used to determine the dose-dependent effects of a compound on cell viability and to elucidate the mechanisms of cell death.[3] This application note details the procedures for three commonly used cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V-FITC/PI assay for detecting apoptosis.

Materials and Reagents

-

This compound (CAS NO: 61854-37-3)[2]

-

Selected cancer cell line (e.g., MCF-7, HT-29, PC-3)[4]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT Assay:

-

LDH Assay:

-

Apoptosis Assay:

-

96-well and 6-well tissue culture plates

-

Microplate reader

-

Flow cytometer

Experimental Protocols

Cell Culture and Seeding

-

Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

For MTT and LDH assays, seed cells into 96-well plates at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of medium.[4]

-

For the apoptosis assay, seed cells into 6-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment (e.g., 2 x 10⁵ cells/well).

-

Incubate the plates for 24 hours to allow for cell attachment.

Compound Preparation and Treatment

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different concentrations of the compound.

-

Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.

-

Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][7]

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.[7]

-

Incubate the plate for 2-4 hours at 37°C.[7]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Mix gently by pipetting or shaking to ensure complete solubilization.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity

The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]

-

After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional but recommended).[9]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.[8]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.[8]

-

Add 50 µL of stop solution if required by the kit.

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Determine the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Annexin V-FITC/PI Assay for Apoptosis